

2-Fluoro-4-methoxyaniline molecular structure and weight

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Compound of Interest

Compound Name: 2-Fluoro-4-methoxyaniline

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An In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Fluoro-4-methoxyaniline**, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

2-Fluoro-4-methoxyaniline is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a methoxy group, and an amine group. Its chemical structure and properties make it a valuable building block in synthetic chemistry.

Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	2-fluoro-4-methoxyaniline	[1]
Molecular Formula	C ₇ H ₈ FNO	[1]
Molecular Weight	141.14 g/mol	[1]
CAS Number	458-52-6	[1]
Appearance	Brown solid (after recrystallization)	[2]
Melting Point	48-51 °C	[3]

Computed Physicochemical Properties

Property	Value	Source
XLogP3	1.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	1	[4]
Exact Mass	141.058992041 g/mol	[1]
Topological Polar Surface Area	35.3 Å ²	[1]
Complexity	110	[1]

Experimental Protocols: Synthesis

A practical, multi-gram synthesis of **2-Fluoro-4-methoxyaniline** can be achieved via an Ullman coupling reaction, avoiding issues with nitration regioselectivity and hazardous reagents like dimethyl sulfate.[\[2\]](#) The following protocol is adapted from Organic Syntheses.[\[2\]](#)

Logical Workflow for Synthesis

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Caption: Synthetic pathway for **2-Fluoro-4-methoxyaniline**.

Step A: Synthesis of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

- Reaction Setup: A 500-mL round-bottomed flask is charged with 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), 250 mL of toluene, and acetonylacetone (29.7 mL, 253 mmol).[2]
- Procedure: A Dean-Stark trap is attached, and the solution is heated to reflux for 1 hour.[2]
- Workup: After cooling, the solution is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution, five portions of water, and one portion of brine.[2]
- Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield a brown solid.[2]

Step B: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

- Reaction Setup: A flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere is charged with the product from Step A (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), 230 mL of methanol, and 70 mL of dimethylformamide (DMF).[2]
- Procedure: The slurry is heated in an 80°C oil bath for 90 minutes to maintain a gentle reflux, then cooled to room temperature.[2]
- Workup: The mixture is poured into a rapidly stirring solution of 500 mL of isopropyl ether.[2] Further washing and extraction steps are performed to isolate the crude product.

- Purification: The crude product is recrystallized from hot hexanes to yield a brown solid (34.7 g, 75% yield).[2]

Step C: Synthesis of 2-Fluoro-4-methoxyaniline

- Reaction Setup: A 1-L flask is charged with the product from Step B (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 300 mL of 95% ethanol, and 150 mL of water.[2]
- Procedure: The mixture is heated to reflux and the reaction progress is monitored.
- Isolation and Purification: Following the completion of the reaction, a standard workup involving extraction and solvent removal is performed. The final product, **2-Fluoro-4-methoxyaniline**, is obtained after purification.

Applications in Research and Drug Development

2-Fluoro-4-methoxyaniline and its isomers are versatile intermediates in the synthesis of various biologically active molecules.[5][6]

- Pharmaceutical Intermediates: The isomer 4-Fluoro-2-methoxyaniline is a key building block for creating ortho-substituted phenylureas, which function as 5-Hydroxytryptamine (5-HT3) receptor antagonists.[6][7] These antagonists are crucial in managing nausea and vomiting, particularly those induced by chemotherapy.[7]
- Agrochemicals: This class of compounds is used in formulating effective herbicides and pesticides.[5]
- Fine Chemicals: It serves as a precursor in the synthesis of dyes, pigments, and other specialty chemicals where its specific functionalities are highly valued.[5][7] The fluorine substituent often enhances reactivity and allows for more efficient chemical transformations.[5]

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References

- 1. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-fluoro-2-methoxy-aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 7. nbino.com [nbino.com]
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